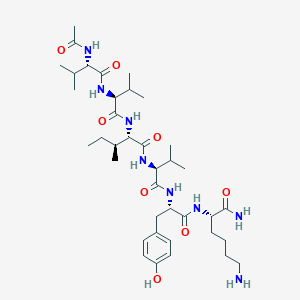
Acetyl-PHF6QV amide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetyl-PHF6QV amide is a polypeptide that has been identified through peptide screening. Peptide screening is a research tool that pools active peptides primarily by immunoassay. This compound is used in various scientific research fields, particularly in protein interaction, functional analysis, and epitope screening .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Acetyl-PHF6QV amide involves peptide synthesis techniques. One common method is solid-phase peptide synthesis (SPPS), which allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate the formation of peptide bonds .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale peptide synthesis using automated peptide synthesizers. These machines can handle the repetitive cycles of deprotection and coupling required for peptide synthesis, ensuring high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Acetyl-PHF6QV amide can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide bond in the presence of water.
Oxidation: Introducing oxygen atoms into the molecule.
Reduction: Removing oxygen atoms or adding hydrogen atoms to the molecule.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the peptide bond.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield individual amino acids .
Aplicaciones Científicas De Investigación
Acetyl-PHF6QV amide has a wide range of applications in scientific research:
Chemistry: Used in peptide synthesis and studying protein interactions.
Biology: Employed in functional analysis and epitope screening.
Industry: Utilized in the development of biologically active molecules and screening assays
Mecanismo De Acción
The mechanism of action of Acetyl-PHF6QV amide involves its interaction with specific molecular targets. The compound can bind to proteins and modulate their activity, which can affect various cellular pathways. The exact molecular targets and pathways depend on the specific context of its use in research .
Comparación Con Compuestos Similares
Similar Compounds
Acetyl-PHF6QV amide: A polypeptide identified through peptide screening.
Other Polypeptides: Similar compounds include other biologically active polypeptides identified through peptide screening.
Uniqueness
This compound is unique due to its specific sequence and the context in which it was identified. Its applications in peptide screening and functional analysis make it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C38H64N8O8 |
|---|---|
Peso molecular |
761.0 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-aminohexanamide |
InChI |
InChI=1S/C38H64N8O8/c1-10-23(8)32(46-37(53)31(22(6)7)44-36(52)29(20(2)3)41-24(9)47)38(54)45-30(21(4)5)35(51)43-28(19-25-14-16-26(48)17-15-25)34(50)42-27(33(40)49)13-11-12-18-39/h14-17,20-23,27-32,48H,10-13,18-19,39H2,1-9H3,(H2,40,49)(H,41,47)(H,42,50)(H,43,51)(H,44,52)(H,45,54)(H,46,53)/t23-,27-,28-,29-,30-,31-,32-/m0/s1 |
Clave InChI |
SRUJRLWNWSEDQL-HVEPFCGMSA-N |
SMILES isomérico |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)C |
SMILES canónico |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)C)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



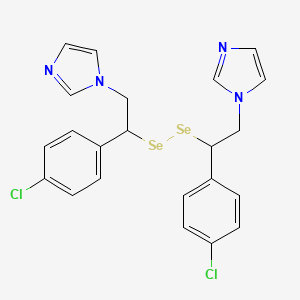

![N-cyclopentyl-2-[(4-sulfamoylbenzoyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B15140269.png)
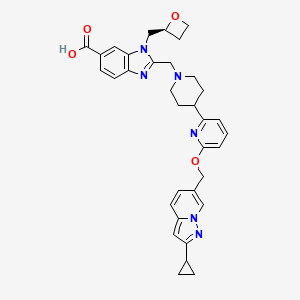
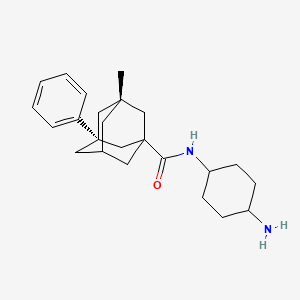
![4-Chloro-7-(2-deoxy-|A-D-erythro-pentofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15140286.png)

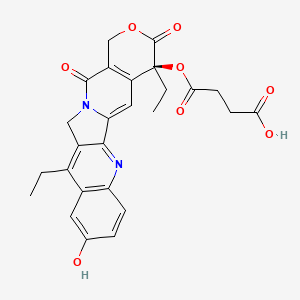


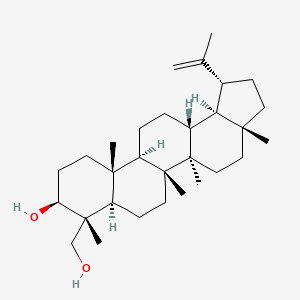

![2-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B15140341.png)
